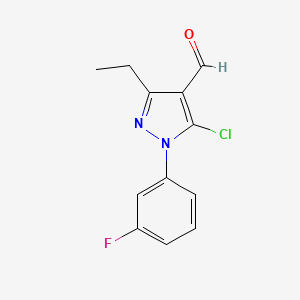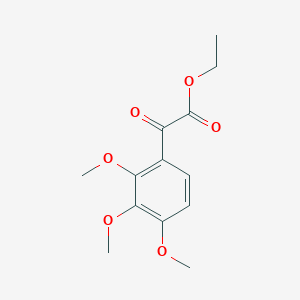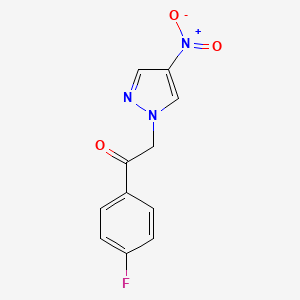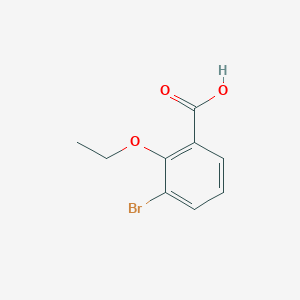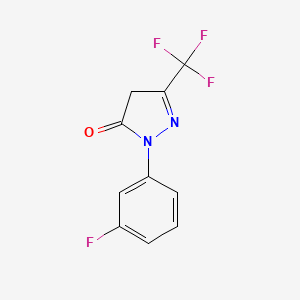
1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, commonly referred to as 3F-PY-5-one, is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazolone class of compounds and is characterized by its unique structure and properties. 3F-PY-5-one has been studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of 3F-PY-5-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins involved in various biochemical pathways. It is thought that this inhibition may lead to the inhibition of certain biological processes, such as inflammation and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F-PY-5-one are not yet fully understood. However, some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, this compound may also have an effect on the metabolism of certain hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3F-PY-5-one in laboratory experiments include its low cost and its relatively easy synthesis. Additionally, this compound has a relatively low toxicity and is relatively stable in organic solvents. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
Some potential future directions for the research of 3F-PY-5-one include further investigation into its mechanism of action and its potential applications in medicinal chemistry, organic chemistry, and biotechnology. Additionally, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
Métodos De Síntesis
3F-PY-5-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-fluorophenyl isocyanate with trifluoromethylpyrazole in the presence of a base. This reaction results in the formation of the desired compound. Other methods of synthesis include the reaction of 3-fluorophenyl isocyanate with 4,5-dihydro-1H-pyrazol-5-one in the presence of a base or the reaction of 3-fluorophenylisocyanate with 4-fluorophenylpyrazole in the presence of a base.
Aplicaciones Científicas De Investigación
3F-PY-5-one has been studied for its potential applications in scientific research. This compound has been studied for its potential use in medicinal chemistry, organic chemistry, and biotechnology. In medicinal chemistry, 3F-PY-5-one has been studied for its potential use in the development of new drugs and therapies. In organic chemistry, this compound has been studied for its potential use in the synthesis of new compounds and materials. In biotechnology, 3F-PY-5-one has been studied for its potential use in the development of new enzymes and other biological molecules.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-2-1-3-7(4-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELCFGINWAIWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)
